2-(2,4-dichlorophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide

Medicinal Chemistry Agrochemical Discovery Chemical Biology

This novel phenoxyacetamide scaffold features a unique chiral [thiophen-2-yl(thiophen-3-yl)methyl] motif attached to a 2,4-dichlorophenoxy core, creating a distinct stereoelectronic environment not found in simpler analogs. As an early-stage, proprietary research intermediate with no publicly available bioactivity data, selecting this precise substitution pattern is critical to avoid uncharacterized changes in potency, off-target activity, or physicochemical properties that compromise experimental reproducibility. Ideal for enantioselective binding studies (GPCRs/kinases) and fluorescent probe design exploiting dual thiophene π-stacking. Available via custom synthesis only; contact us for a tailored quote.

Molecular Formula C17H13Cl2NO2S2
Molecular Weight 398.32
CAS No. 2034231-24-6
Cat. No. B2861466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dichlorophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide
CAS2034231-24-6
Molecular FormulaC17H13Cl2NO2S2
Molecular Weight398.32
Structural Identifiers
SMILESC1=CSC(=C1)C(C2=CSC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C17H13Cl2NO2S2/c18-12-3-4-14(13(19)8-12)22-9-16(21)20-17(11-5-7-23-10-11)15-2-1-6-24-15/h1-8,10,17H,9H2,(H,20,21)
InChIKeyRZRVMYQRUVYFHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-dichlorophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide (CAS 2034231-24-6): A Procurement-Readiness Assessment


2-(2,4-dichlorophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide (CAS 2034231-24-6) is a synthetic small molecule with the molecular formula C17H13Cl2NO2S2 and a molecular weight of 398.32 g/mol [1]. It belongs to the class of phenoxyacetamide derivatives, featuring a 2,4-dichlorophenoxy core linked to a thiophene-containing methyl group. As of the search date, no peer-reviewed journal articles, granted patents, or authoritative biological activity data (e.g., PubChem BioAssay, ChEMBL) could be located for this specific compound, placing it in the category of an early-stage or proprietary research intermediate with minimal publicly available characterization.

Why Structural Analogs Cannot Be Assumed Equivalent to 2-(2,4-dichlorophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide


The compound's unique substitution pattern—specifically the dual thiophene rings (thiophen-2-yl and thiophen-3-yl) attached to the acetamide nitrogen—creates a distinct stereoelectronic environment that differentiates it from simpler analogs such as 2-(2,4-dichlorophenoxy)-N-(thiophen-2-ylmethyl)acetamide or N-(2,4-dichlorophenyl)acetamide derivatives [1]. In the broader phenoxyacetamide class, even minor modifications to the thiophene substitution pattern have been shown to alter binding affinity, selectivity, and metabolic stability [2]. Without direct comparative data for the target compound, substitution with any analog risks introducing uncharacterized changes in potency, off-target activity, or physicochemical properties that could compromise experimental reproducibility.

Quantitative Differentiation Evidence for 2-(2,4-dichlorophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide


Target Compound vs. Closest Structural Analogs: No Direct Comparative Data Available

An exhaustive search of PubMed, SciFinder, Google Scholar, and major patent databases (USPTO, WIPO, Espacenet) yielded no head-to-head comparisons between 2-(2,4-dichlorophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide and any defined comparator compound [1]. The closest publicly available analogs—such as 2-(2,4-dichlorophenoxy)-N-(thiophen-2-ylmethyl)acetamide—have not been co-assayed with the target compound in any published study. Consequently, no quantitative differential data (e.g., IC50, Ki, EC50) can be presented for this compound at this time.

Medicinal Chemistry Agrochemical Discovery Chemical Biology

Solubility and Physicochemical Property Estimation: In Silico Prediction vs. Measured Analog Data

In the absence of experimental measurements, computational tools (e.g., SwissADME, QikProp) predict a consensus LogP (octanol-water partition coefficient) of approximately 4.2 for the target compound, indicating high lipophilicity [1]. By comparison, the structurally simpler analog 2-(2,4-dichlorophenoxy)-N-(thiophen-2-ylmethyl)acetamide has a predicted LogP of 3.7 [2], suggesting that the additional thiophene ring in the target compound increases lipophilicity by ~0.5 log units. This shift can impact membrane permeability, protein binding, and metabolic clearance. However, these values are purely computational and have not been experimentally validated for either compound in side-by-side assays.

ADME Prediction Drug-Likeness Physicochemical Profiling

Synthetic Accessibility and Building Block Advantage

The target compound contains a chiral center at the carbon linking the two thiophene rings (thiophen-2-yl(thiophen-3-yl)methyl), which imparts stereochemical complexity absent in simpler achiral analogs like 2-(2,4-dichlorophenoxy)-N-(thiophen-2-ylmethyl)acetamide [1]. This stereocenter may enable stereospecific interactions with biological targets, a feature that cannot be replicated by achiral alternatives. However, no enantioselective synthesis or chiral resolution data for this compound have been published . The compound's 2,4-dichlorophenoxyacetic acid precursor is commercially available at low cost (CAS 94-75-7), which may offer a synthetic cost advantage over analogs requiring more expensive starting materials.

Medicinal Chemistry Library Synthesis Chemical Procurement

Potential Research Applications for 2-(2,4-dichlorophenoxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide Based on Structural Inference


Agrochemical Lead Discovery: Phenoxyacetic Acid-Based Herbicide Screening

The 2,4-dichlorophenoxy moiety is a core pharmacophore in auxin-mimic herbicides (e.g., 2,4-D). The target compound could be screened in plant growth regulation assays (e.g., Arabidopsis thaliana root elongation, cucumber cotyledon expansion) to determine if the thiophene modification alters potency or selectivity relative to 2,4-D. [1]

Medicinal Chemistry: Stereochemistry-Enabled Target Engagement

The chiral thiophene-methyl center provides an opportunity to explore enantioselective binding to protein targets such as kinases, GPCRs, or nuclear hormone receptors. The compound could serve as a racemic probe or be resolved into enantiomers for stereospecific SAR studies. [2]

Chemical Biology Tool Compound: Thiophene-Modified Bioisostere Exploration

The dual thiophene substitution pattern may offer unique electronic properties (e.g., altered HOMO-LUMO gap, improved π-stacking interactions) compared to phenyl-based analogs. This could be exploited in the design of fluorescent probes or photoaffinity labels for target identification studies.

Synthetic Methodology Development: Chiral Amine Building Block

The thiophen-2-yl(thiophen-3-yl)methylamine fragment represents a novel chiral building block that could be utilized in the synthesis of more complex peptidomimetics or macrocycles, provided an efficient enantioselective route can be developed. [3]

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